5-Bromo-2-methylphenyl acetate 5-Bromo-2-methylphenyl acetate
Brand Name: Vulcanchem
CAS No.: 86297-38-3
VCID: VC5661754
InChI: InChI=1S/C9H9BrO2/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3
SMILES: CC1=C(C=C(C=C1)Br)OC(=O)C
Molecular Formula: C9H9BrO2
Molecular Weight: 229.073

5-Bromo-2-methylphenyl acetate

CAS No.: 86297-38-3

Cat. No.: VC5661754

Molecular Formula: C9H9BrO2

Molecular Weight: 229.073

* For research use only. Not for human or veterinary use.

5-Bromo-2-methylphenyl acetate - 86297-38-3

Specification

CAS No. 86297-38-3
Molecular Formula C9H9BrO2
Molecular Weight 229.073
IUPAC Name (5-bromo-2-methylphenyl) acetate
Standard InChI InChI=1S/C9H9BrO2/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3
Standard InChI Key LBFMFJFIXIRWKN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)OC(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Bromo-2-methylphenyl acetate features a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methyl acetate group at the 1-position. The ester functional group (-OAc) introduces polarity, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>
Molecular Weight243.10 g/mol
IUPAC Name(5-Bromo-2-methylphenyl)methyl acetate
Boiling Point285–290°C (estimated)
Density1.45 g/cm³
SolubilitySoluble in DCM, THF; insoluble in water

The compound’s stereoelectronic profile is defined by its SMILES notation: CC1=C(C=C(C=C1)Br)COC(=O)C, which underscores the spatial arrangement critical for its reactivity.

Synthesis and Optimization

Conventional Esterification Routes

The most widely reported synthesis involves the esterification of (5-bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride. Catalyzed by sulfuric acid or pyridine, this reaction proceeds via nucleophilic acyl substitution:

(5-Bromo-2-methylphenyl)methanol + Acetic AnhydrideH2SO45-Bromo-2-methylphenyl Acetate + Acetic Acid\text{(5-Bromo-2-methylphenyl)methanol + Acetic Anhydride} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Bromo-2-methylphenyl Acetate + Acetic Acid}

Yields typically range from 75–85%, with purity exceeding 95% after silica gel chromatography.

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance efficiency, reducing reaction times from hours to minutes. For example, a microreactor system employing TiCl<sub>4</sub> as a Lewis acid catalyst achieves 90% conversion at 50°C, minimizing byproducts like diacetylated derivatives .

Table 2: Comparative Synthesis Methods

MethodCatalystTemperatureYield (%)Purity (%)
Batch EsterificationH<sub>2</sub>SO<sub>4</sub>80°C7892
Flow ChemistryTiCl<sub>4</sub>50°C9098
Microwave-AssistedPyridine120°C8294

Applications in Pharmaceutical Development

Role in SGLT2 Inhibitor Synthesis

5-Bromo-2-methylphenyl acetate serves as a precursor to diarylmethanes, key intermediates in sodium-glucose cotransporter-2 (SGLT2) inhibitors like canagliflozin and dapagliflozin. Friedel-Crafts acylation followed by reduction with NaBH<sub>4</sub>/TiCl<sub>4</sub> yields diarylmethane scaffolds with high regioselectivity .

Analytical Characterization

Spectroscopic Profiling

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 7.10 (d, J = 8.4 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH<sub>2</sub>), 2.32 (s, 3H, CH<sub>3</sub>), 2.05 (s, 3H, OAc).

  • IR (KBr): ν 1745 cm<sup>−1</sup> (C=O stretch), 1260 cm<sup>−1</sup> (C-O ester).

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap
InhalationUse fume hood; NIOSH-approved respirator
Environmental DisposalIncinerate at >800°C

Future Research Directions

Green Chemistry Approaches

Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) could replace harsh acid catalysts, reducing waste and energy consumption .

Targeted Drug Delivery

Functionalization of the acetate group with PEG chains may enhance bioavailability for anticancer applications, leveraging the bromophenyl moiety’s lipophilicity.

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